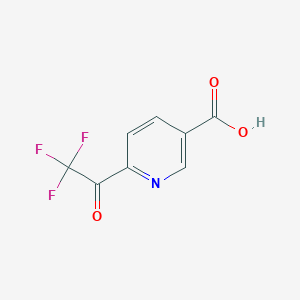

6-(2,2,2-Trifluoroacetyl)nicotinic acid

Description

Overview of Fluorinated Pyridine (B92270) Carboxylic Acids as Synthetic Targets

Fluorinated pyridine carboxylic acids represent a significant class of heterocyclic compounds in organic synthesis. The introduction of fluorine atoms into the pyridine ring can dramatically alter the physicochemical properties of the parent molecule. These changes include increased metabolic stability, enhanced binding affinity to biological targets, and modified electronic properties. Nicotinic acid, also known as vitamin B3, and its derivatives are of particular interest due to their biological activities. nih.gov The synthesis of fluorinated analogues of nicotinic acid is a strategy employed to develop new therapeutic agents with improved pharmacological profiles. ossila.com Various synthetic methodologies have been developed for the preparation of fluorinated pyridine carboxylic acids, often involving multi-step sequences starting from commercially available pyridine derivatives. google.com

Significance of the Trifluoroacetyl Moiety in Organic Chemistry and Molecular Design

The trifluoroacetyl group (-C(O)CF₃) is a powerful functional group in organic chemistry and drug design. Its strong electron-withdrawing nature, conferred by the three highly electronegative fluorine atoms, significantly influences the reactivity and properties of the molecule to which it is attached. In medicinal chemistry, the incorporation of a trifluoroacetyl group can enhance a compound's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, this group can participate in unique non-covalent interactions, such as hydrogen bonds and halogen bonds, which can be crucial for molecular recognition and binding to biological targets. The trifluoroacetyl group is also a versatile synthetic intermediate, readily undergoing various transformations to introduce other functional groups.

Current Research Landscape Pertaining to 6-(2,2,2-Trifluoroacetyl)nicotinic Acid and its Structural Analogues

The current body of published research does not extensively feature this compound. However, research into its structural analogues, such as other trifluoromethylated or fluorinated nicotinic acid derivatives, is more prevalent. For instance, 2-(Trifluoromethyl)pyridine-3-carboxylic acid is a known compound with available physical and safety data. Similarly, 6-(Trifluoromethyl)pyridine-3-carboxylic acid is another analogue that has been synthesized and is commercially available. scbt.com

Research on related compounds often focuses on their potential applications in medicinal chemistry. For example, derivatives of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid have been investigated as inhibitors of HIV-1 reverse transcriptase. mdpi.com The synthesis of various nicotinic acid derivatives continues to be an active area of research, with studies exploring their antimicrobial and other biological activities. nih.govresearchgate.net The exploration of such analogues provides valuable insights into the structure-activity relationships of this class of compounds and suggests potential avenues for the future investigation of this compound.

Interactive Data Tables

Below are tables detailing the computed chemical and physical properties of this compound.

| Identifier | Value |

|---|---|

| IUPAC Name | 6-(2,2,2-trifluoroacetyl)pyridine-3-carboxylic acid nih.gov |

| CAS Number | 1211535-98-6 nih.gov |

| Molecular Formula | C₈H₄F₃NO₃ nih.gov |

| Molecular Weight | 219.12 g/mol nih.gov |

| Canonical SMILES | C1=CC(=NC=C1C(=O)C(F)(F)F)C(=O)O nih.gov |

| InChI Key | UZMCJMGQTJVYGB-UHFFFAOYSA-N nih.gov |

| Property | Value |

|---|---|

| XLogP3 | 1.5 nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 7 nih.gov |

| Rotatable Bond Count | 2 nih.gov |

| Exact Mass | 219.014328 nih.gov |

| Monoisotopic Mass | 219.014328 nih.gov |

| Topological Polar Surface Area | 67.3 Ų nih.gov |

| Heavy Atom Count | 15 nih.gov |

| Complexity | 365 nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4F3NO3 |

|---|---|

Molecular Weight |

219.12 g/mol |

IUPAC Name |

6-(2,2,2-trifluoroacetyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H4F3NO3/c9-8(10,11)6(13)5-2-1-4(3-12-5)7(14)15/h1-3H,(H,14,15) |

InChI Key |

UZMCJMGQTJVYGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 2,2,2 Trifluoroacetyl Nicotinic Acid

Convergent and Linear Synthetic Strategies for the Trifluoroacetylnicotinic Acid Scaffold

The synthesis of 6-(2,2,2-trifluoroacetyl)nicotinic acid can be approached through two primary strategies: linear and convergent synthesis.

Linear synthesis involves the sequential modification of a starting material through a series of reactions to build the final molecule. A notable example is the synthesis of the closely related 6-trifluoromethylpyridine-3-carboxylic acid derivatives, which starts from 4,4,4-trifluoro-3-aminobutanoates and proceeds through enamine and dihydropyridinone intermediates. This step-by-step approach allows for controlled construction of the molecule.

Convergent synthesis , in contrast, involves the independent synthesis of two or more fragments of the target molecule, which are then combined in the final steps. This approach can be more efficient for complex molecules. For the this compound scaffold, a convergent strategy could involve the synthesis of a pyridine (B92270) ring already bearing either the carboxylic acid or a precursor to the trifluoroacetyl group, which is then coupled with the missing functionality. For example, a 6-halonicotinic acid ester could be coupled with a trifluoroacetylating agent.

Pyridine Ring Formation Approaches

The construction of the 3,6-disubstituted pyridine ring is a critical step in the synthesis of this compound. Several established methods for pyridine synthesis can be adapted for this purpose.

One common method is the Hantzsch pyridine synthesis , which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine (B1217469), which is then oxidized to the pyridine. beilstein-journals.org By choosing appropriate β-ketoesters, the desired substitution pattern can be achieved.

Another approach involves the cyclization of 1,5-dicarbonyl compounds with ammonia. beilstein-journals.org Additionally, multi-component reactions offer a versatile route to highly substituted pyridines. For instance, a copper-catalyzed three-component reaction of 3-bromopropenals, benzoylacetonitriles, and ammonium acetate (B1210297) can yield trisubstituted pyridines.

Introduction of the Trifluoroacetyl Group via Acylation Reactions

The introduction of the trifluoroacetyl group onto the pyridine ring is a key transformation. Standard Friedel-Crafts acylation reactions on pyridine are often challenging due to the electron-deficient nature of the pyridine ring, which is further deactivated by the carboxylic acid group. ingentaconnect.com

Alternative strategies are therefore employed. One such method involves the acylation of metalated pyridines . A pyridine derivative, such as a halopyridine, can be metalated using a strong base like lithium diisopropylamide (LDA), followed by reaction with a trifluoroacetylating agent like trifluoroacetic anhydride.

A more recent, transition-metal-free approach to C3–H trifluoroacetylation of pyridines involves a dearomatization process to form a dihydropyridine intermediate, which then readily reacts with trifluoroacetic anhydride. nih.govnih.gov Subsequent rearomatization yields the trifluoroacetylated pyridine. nih.govnih.gov

Carboxylic Acid Moiety Introduction and Modification

The carboxylic acid group at the 3-position of the pyridine ring can be introduced in several ways. One common method is the oxidation of an alkyl group , such as a methyl group, at the 3-position. For example, 3-picoline can be oxidized to nicotinic acid. beilstein-journals.org

Alternatively, the carboxylic acid can be formed from a nitrile group. The oxidative ammonolysis of 3-methylpyridine (B133936) can produce 3-cyanopyridine (B1664610), which is then hydrolyzed to nicotinic acid. researcher.life The carboxylic acid moiety can also be introduced via carboxylation of a metalated pyridine derivative . For instance, a 3-lithiated pyridine can react with carbon dioxide to form the corresponding carboxylic acid.

Precursors and Starting Materials in the Synthesis of this compound

A variety of precursors and starting materials can be utilized in the synthesis of this compound, depending on the chosen synthetic route.

| Starting Material Category | Specific Examples |

| Fluorinated Building Blocks | 4,4,4-Trifluoro-3-aminobutanoates, Trifluoroacetic anhydride |

| Pyridine Derivatives | 3-Picoline, 6-Halonicotinic acid esters, 2-Methyl-5-ethylpyridine |

| Acyclic Precursors for Ring Formation | Aldehydes, β-Ketoesters, 1,5-Dicarbonyl compounds, Enamines |

Catalytic Systems and Reagents in the Synthesis of Trifluoroacetylated Nicotinic Acids

Various catalytic systems and reagents are employed to facilitate the key transformations in the synthesis of this compound.

| Reaction Type | Catalysts and Reagents |

| Pyridine Ring Synthesis | Copper catalysts, Rhodium(III) catalysts for C-H functionalization approaches. nih.gov |

| Trifluoroacetylation | Strong bases (e.g., LDA) for metalation, Trifluoroacetic anhydride. |

| Cross-Coupling Reactions | Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling of organometallic reagents with halopyridines. |

| Oxidation Reactions | Nitric acid, Potassium permanganate (B83412) for oxidation of alkyl groups. researcher.life |

Advanced Synthetic Transformations Leading to the 6-Trifluoroacetyl Nicotinic Acid Framework

Modern synthetic methodologies offer advanced transformations for the construction of the this compound framework. Organometallic cross-coupling reactions , such as Suzuki-Miyaura or Negishi couplings, provide powerful tools for introducing the trifluoroacetyl group or a precursor. nih.gov For example, a 6-halonicotinic acid derivative can be coupled with an organometallic reagent bearing a trifluoroacetyl group. The use of organozinc or organomanganese reagents, prepared from the direct insertion of the active metal into a bromopyridine, allows for subsequent coupling with various electrophiles, including acyl chlorides, to form the ketone functionality. nih.gov

Furthermore, C-H functionalization represents a state-of-the-art approach to directly introduce substituents onto the pyridine ring, avoiding the need for pre-functionalized starting materials. nih.gov Rhodium-catalyzed C-H functionalization has been developed for the preparation of multi-substituted fluorinated pyridines. nih.gov

Considerations for Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing its environmental impact. These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency.

Key Green Chemistry Considerations:

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitutions and eliminations that generate stoichiometric byproducts.

Use of Safer Solvents and Auxiliaries : The choice of solvents significantly impacts the environmental footprint of a synthesis. Whenever possible, hazardous organic solvents should be replaced with greener alternatives like water, supercritical fluids, or ionic liquids. Minimizing the use of auxiliary substances altogether is also a key goal.

Energy Efficiency : Synthetic methods should be designed for energy efficiency. Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of catalysts can help lower the activation energy of reactions, thereby reducing the need for high temperatures.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. This reduces waste and often leads to more selective reactions.

In the context of synthesizing this compound, a greener approach might involve the use of a catalytic method for the trifluoroacetylation step, potentially avoiding harsh reagents. Furthermore, exploring enzymatic or biocatalytic methods for the hydrolysis of a nitrile precursor to the carboxylic acid could offer a milder and more environmentally benign alternative to traditional chemical hydrolysis. dovepress.com

A comparative table of traditional versus greener approaches for a key synthetic step is provided below:

| Synthetic Step | Traditional Approach | Greener Alternative | Green Chemistry Principle(s) Addressed |

| Hydrolysis of Nitrile | Strong acid or base, high temperature | Enzymatic hydrolysis (e.g., using a nitrilase) | Safer solvents, energy efficiency, use of catalysis |

| Trifluoroacetylation | Stoichiometric trifluoroacetylating agent, hazardous solvent | Catalytic trifluoroacetylation, solvent-free conditions | Atom economy, use of catalysis, safer solvents |

By carefully considering these principles, the synthesis of this compound can be optimized to be more sustainable and environmentally responsible.

Chemical Transformations and Derivatization of 6 2,2,2 Trifluoroacetyl Nicotinic Acid

Reactivity Profile of the Trifluoroacetyl Group at the C6 Position

The trifluoroacetyl group, with its strong electron-withdrawing trifluoromethyl substituent, exhibits a distinct reactivity profile. This is primarily governed by the electrophilic nature of the carbonyl carbon and the potential for keto-enol tautomerism.

Electrophilic Character and Related Reactions

The carbonyl carbon of the trifluoroacetyl group is highly electrophilic due to the inductive effect of the three fluorine atoms. This enhanced electrophilicity makes it susceptible to attack by various nucleophiles. While specific reactions on 6-(2,2,2-trifluoroacetyl)nicotinic acid itself are not extensively documented in publicly available literature, the reactivity can be inferred from the behavior of similar trifluoromethyl ketones.

Potential reactions at the trifluoroacetyl group include:

Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols. Similarly, reduction with hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding secondary alcohol.

Wittig Reaction: The Wittig reaction, involving the use of a phosphonium (B103445) ylide, can be employed to convert the carbonyl group into an alkene. wikipedia.orgtotal-synthesis.comnrochemistry.comlibretexts.org The nature of the ylide would determine the structure of the resulting alkene. organic-chemistry.org

Keto-Enol Tautomerism and its Chemical Implications

Like other ketones with α-hydrogens, the trifluoroacetyl group can exist in equilibrium with its enol tautomer. quora.commasterorganicchemistry.comresearchgate.net The presence of the electron-withdrawing trifluoromethyl group can influence the position of this equilibrium. researchgate.net

The keto-enol tautomerism is a dynamic equilibrium between the ketone form and the enol form, which is an alkene with a hydroxyl group. Several factors can influence the stability of the enol form, including intramolecular hydrogen bonding, conjugation, and aromaticity. quora.commasterorganicchemistry.comresearchgate.netquora.com For trifluoromethyl-β-diketones, spectral evidence suggests the existence of mixtures of two chelated cis-enol forms in nonpolar media. researchgate.net

Reactions at the Nicotinic Acid Carboxyl Group

The carboxylic acid group at the C3 position of the pyridine (B92270) ring readily undergoes typical derivatization reactions, providing a versatile handle for molecular modification.

Esterification Reactions

Esterification of the carboxylic acid group can be achieved through various methods. Standard Fischer esterification conditions, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), are generally applicable to nicotinic acid derivatives. google.com For instance, the esterification of fluorinated aromatic carboxylic acids with methanol (B129727) has been successfully carried out using heterogeneous catalysts. nih.govrsc.org

Alternative methods for esterification that may be applicable to this compound include:

Reaction with Alkyl Halides: Conversion of the carboxylic acid to its carboxylate salt followed by reaction with an alkyl halide.

Coupling Reagents: Use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction with an alcohol.

A study on the synthesis of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, a structurally similar scaffold, demonstrated the successful formation of various aryl esters. youtube.com This suggests that a wide range of alcohols can be used to prepare the corresponding esters of this compound.

Table 1: Examples of Esterification Reactions of Nicotinic Acid Derivatives

| Carboxylic Acid Derivative | Alcohol | Reagent/Catalyst | Product | Reference |

| 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid | 4-Chlorophenol | Not specified | 4-Chlorophenyl 2-(arylamino)-6-(trifluoromethyl)nicotinate | youtube.com |

| 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid | 4-Methoxyphenol | Not specified | 4-Methoxyphenyl 2-(arylamino)-6-(trifluoromethyl)nicotinate | youtube.com |

| Fluorinated aromatic carboxylic acids | Methanol | UiO-66-NH2 | Methyl esters of fluorinated aromatic carboxylic acids | nih.govrsc.org |

Amidation Reactions

The carboxylic acid can be readily converted into a wide variety of amides by reaction with primary or secondary amines. This transformation is typically facilitated by the use of a coupling agent or by first converting the carboxylic acid to a more reactive species.

A common and effective method for amidation is the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). youtube.com In the synthesis of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, various amides were successfully prepared by reacting the carboxylic acid with the appropriate amine using the EDCI method, affording yields ranging from 39% to 96%. youtube.com This indicates that a broad scope of amines can be utilized for the amidation of this compound.

Alternatively, the carboxylic acid can be converted to the corresponding acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgcommonorganicchemistry.comresearchgate.netgoogle.comorganic-chemistry.org The resulting acyl chloride is a highly reactive intermediate that readily reacts with amines to form amides.

Table 2: Examples of Amidation Reactions of Nicotinic Acid Derivatives

| Carboxylic Acid Derivative | Amine | Coupling Agent/Method | Product | Yield | Reference |

| 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid | Various amines | EDCI | Corresponding amides | 39-96% | youtube.com |

| Acetic acid | Aniline and derivatives | Sulfated TiO₂/SnO₂ | Corresponding amides | 65-97% | researchgate.net |

Other Carboxyl Derivatizations

Beyond esterification and amidation, the carboxylic acid group of this compound can be transformed into other functional groups. For instance, reduction of the carboxylic acid, typically with a strong reducing agent like lithium aluminum hydride, would yield the corresponding primary alcohol, 3-(hydroxymethyl)-6-(2,2,2-trifluoroacetyl)pyridine. Further chemical modifications of this alcohol could then be explored.

Additionally, the carboxylic acid could potentially be converted to an acyl azide, which could then undergo a Curtius rearrangement to form an amine, providing another avenue for derivatization.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring is a key center for reactivity. However, in this compound, the strong inductive and mesomeric electron-withdrawing effects of the trifluoroacetyl and carboxyl groups diminish the electron density on the nitrogen, rendering it less nucleophilic and less basic compared to pyridine itself.

Lewis Acid-Base Interactions

The nitrogen atom of this compound retains its ability to act as a Lewis base, albeit a weakened one. It can interact with Lewis acids, which are electron-pair acceptors. This interaction involves the donation of the nitrogen's lone pair to an empty orbital of the Lewis acid, forming a coordinate covalent bond.

The strength of this interaction is influenced by several factors, including the nature of the Lewis acid and the steric environment around the nitrogen atom. Strong Lewis acids will be required to form stable adducts with this electron-deficient pyridine. The formation of such Lewis acid adducts can further decrease the electron density of the pyridine ring, enhancing its susceptibility to nucleophilic attack.

Table 1: Predicted Lewis Acid-Base Interactions

| Lewis Acid Type | Expected Interaction with this compound | Potential Application |

|---|---|---|

| Protic Acids (e.g., HCl, H₂SO₄) | Protonation to form a pyridinium (B92312) salt. | Modification of solubility and reactivity. |

| Metal Halides (e.g., BF₃, AlCl₃, ZnCl₂) | Formation of coordination complexes. | Catalysis of reactions on the pyridine ring or side chains. |

N-Oxidation and its Role in Functionalization

N-oxidation is a common transformation for pyridines, involving the formation of a pyridine N-oxide by treating the parent compound with an oxidizing agent. For electron-deficient pyridines like this compound, this reaction is more challenging and typically requires stronger oxidizing agents than those used for pyridine. Reagents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) in combination with strong acids, or more potent systems like trifluoroperacetic acid, are often necessary to achieve N-oxidation.

The resulting N-oxide, this compound N-oxide, would exhibit altered reactivity. The N-oxide group is a strong activating group for electrophilic substitution at the C4 (para) position and, to a lesser extent, the C2 and C6 (ortho) positions. This is due to the ability of the oxygen atom to donate electron density to the ring through resonance. Furthermore, the N-oxide functionality can be utilized in various subsequent transformations, including deoxygenation to regenerate the pyridine or rearrangements to introduce functional groups at the C2 position. The synthesis of nicotinic acid N-oxide itself is a known process, which serves as a precursor to various pharmaceuticals. wikipedia.org

Regioselective Functionalization of the Pyridine Ring System

The regioselectivity of functionalization on the pyridine ring of this compound is heavily dictated by the directing effects of the existing electron-withdrawing substituents.

Electrophilic Substitution Patterns

Direct electrophilic aromatic substitution on the pyridine ring of this compound is expected to be extremely difficult. The powerful deactivating nature of both the trifluoroacetyl and carboxylic acid groups makes the ring highly electron-deficient and thus very unreactive towards electrophiles. Any electrophilic attack would be predicted to occur at the C5-position (meta to the trifluoroacetyl group and ortho to the carboxylic acid group), which is the least deactivated position. However, forcing conditions would be required, and yields are expected to be low. As previously mentioned, a more viable strategy for introducing electrophiles is through the N-oxide derivative.

Nucleophilic Substitution Pathways

The electron-deficient nature of the pyridine ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr). Nucleophiles will preferentially attack the positions ortho and para to the electron-withdrawing groups. In this molecule, the C2 and C4 positions are activated towards nucleophilic attack.

Should a suitable leaving group be present at one of these positions, it could be displaced by a variety of nucleophiles. For instance, if a halogen were introduced at the C2 or C4 position, it could be substituted by amines, alkoxides, or other nucleophiles. The general mechanism of nucleophilic aromatic substitution involves the attack of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. wikipedia.orglibretexts.orgnih.gov

C-H Functionalization Strategies

Modern C-H functionalization reactions offer a direct route to introduce new bonds at carbon-hydrogen sites, avoiding the need for pre-functionalized starting materials. For the pyridine ring of this compound, transition-metal-catalyzed C-H activation could provide a pathway for regioselective derivatization.

These reactions often proceed via coordination of a metal catalyst to the pyridine nitrogen, followed by cyclometalation to activate a C-H bond, typically at the C2 or C6 position. The resulting organometallic intermediate can then react with a variety of coupling partners. Given the presence of the carboxylic acid group, directing group strategies could also be employed to achieve regioselective C-H functionalization at positions ortho to the carboxyl group (C2 or C4). While specific applications of C-H functionalization to this compound have not been reported, the principles are well-established for other substituted pyridines and nicotinic acid derivatives.

Synthesis of Complex Derivatives and Conjugates of this compound

The synthesis of complex derivatives and conjugates of this compound is a key area of interest for medicinal and materials chemistry. These synthetic efforts aim to modulate the physicochemical and biological properties of the parent molecule by attaching it to other chemical entities. The methodologies employed for these syntheses are often based on well-established reactions of carboxylic acids and ketones, though the specific reactivity of the trifluoroacetyl group must be taken into consideration.

A primary route for the synthesis of complex derivatives involves the formation of an amide bond via the carboxylic acid moiety. This reaction is highly versatile and allows for the coupling of this compound with a wide range of primary and secondary amines. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like hydroxybenzotriazole (B1436442) (HOBt), are commonly employed to facilitate this transformation. This approach has been successfully used to synthesize a variety of N-substituted nicotinamides from nicotinic acid. For instance, nicotinic acid has been conjugated with thiocarbohydrazones using EDC and HOBt to produce novel nicotinamides. bg.ac.rs This method is directly applicable to this compound for the creation of a library of amide derivatives with diverse functionalities.

Another established method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the nicotinic acid derivative with a chlorinating agent such as thionyl chloride (SOCl₂). bg.ac.rs The resulting acyl chloride is a highly reactive intermediate that readily undergoes nucleophilic attack by amines to form the corresponding amide. This two-step process provides an alternative to one-pot coupling reactions and can be advantageous for certain substrates.

Beyond simple amides, more complex conjugates can be synthesized by reacting this compound with bifunctional molecules. For example, reaction with amino acids or peptides would yield peptide conjugates. Such bioconjugates are of significant interest as they can combine the properties of the fluorinated nicotinic acid with the biological activity or targeting capabilities of the peptide. Similarly, conjugation with other bioactive small molecules or drug scaffolds can lead to the development of hybrid molecules with potentially synergistic or novel therapeutic effects. The design of such conjugates often involves the use of linkers to space the two molecular entities appropriately, which can be critical for maintaining the activity of both components.

The trifluoroacetyl group also presents opportunities for derivatization, although this is generally less explored than reactions at the carboxylic acid. The ketone functionality can potentially react with nucleophiles, such as hydrazines or hydroxylamines, to form hydrazones or oximes, respectively. These reactions would introduce further diversity into the derivatives of this compound and could be used to construct novel heterocyclic systems attached to the pyridine ring.

The following table provides a representative, though not exhaustive, list of complex derivatives and conjugates that could be synthesized from this compound based on established chemical transformations of nicotinic acid and related compounds.

| Derivative/Conjugate Class | General Structure | R Group Examples | Synthetic Method |

| Amide Derivatives | Alkyl, Aryl, Heteroaryl | Amide coupling (e.g., EDC/HOBt) or Acyl Chloride formation followed by amination | |

| Peptide Conjugates | Amino acid or Peptide chain | Solid-phase or solution-phase peptide synthesis | |

| Hydrazone Derivatives | Substituted phenyl, Alkyl | Condensation with hydrazines | |

| Oxime Derivatives | H, Alkyl, Aryl | Condensation with hydroxylamines |

Role of 6 2,2,2 Trifluoroacetyl Nicotinic Acid in Advanced Organic Synthesis

Building Block for the Construction of Heterocyclic Architectures

The dual functionality of 6-(2,2,2-trifluoroacetyl)nicotinic acid, featuring both a carboxylic acid and a trifluoroacetyl group on a pyridine (B92270) core, suggests its utility as a versatile precursor for the synthesis of more complex heterocyclic systems. While specific examples detailing the cyclization and condensation reactions of this compound are not extensively documented in publicly available literature, the known reactivity of related nicotinic acid derivatives and β-dicarbonyl compounds allows for postulation of its potential synthetic pathways.

The nicotinic acid framework is a common starting point for producing fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are of interest for their biological activities. nih.govmdpi.com Typically, these syntheses involve the reaction of an activated nicotinic acid derivative with a suitable binucleophile. The presence of the trifluoroacetyl group in this compound introduces a reactive ketone functionality, which could participate in cyclocondensation reactions to form novel fused pyridine structures. For instance, reactions with hydrazines or other binucleophiles could lead to the formation of unique, fluorinated, fused N-heterocycles.

Intermediate in the Synthesis of Specialized Chemical Scaffolds

The incorporation of trifluoromethyl groups is a well-established strategy in the design of bioactive molecules, as it can enhance properties like metabolic stability and binding affinity. researchgate.net this compound serves as a valuable intermediate for introducing such fluorinated moieties into larger, more complex molecular scaffolds.

Utilization in Agrochemistry Research (emphasis on synthetic utility, not biological activity)

The pyridine motif is a key component in numerous agrochemicals, including herbicides and insecticides. mdpi.com Specifically, trifluoromethylpyridine (TFMP) derivatives are of significant importance in the crop protection industry. While direct synthetic applications of this compound in agrochemical research are not prominently reported, the synthesis of related structures, such as 2-sulfamoyl-6-(trifluoromethyl)nicotinic acid methyl ester as a key intermediate for the herbicide flupyrsulfuron-methyl-sodium, highlights the value of the 6-(trifluoromethyl)nicotinic acid scaffold. The trifluoroacetyl group in the title compound can be chemically transformed into other functionalities, thereby providing a synthetic handle to construct a variety of trifluoromethyl-containing pyridine derivatives for agrochemical screening and development.

Contribution to Fluorine-Containing Building Blocks for Medicinal Chemistry Design

Fluorinated building blocks are indispensable in modern medicinal chemistry. lifechemicals.comossila.com The pyridine ring itself is the second most common nitrogen heterocycle found in FDA-approved drugs. lifechemicals.com The introduction of a trifluoroacetyl group, as in this compound, creates a versatile scaffold for the synthesis of new pharmaceutical candidates. The trifluoromethyl group can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. researchgate.net

While specific drugs derived directly from this compound are not identified in the reviewed literature, the synthesis of related compounds like 2-(trifluoromethyl)nicotinic acid derivatives as key intermediates for COMT inhibitors underscores the importance of this class of molecules. nih.gov The reactive nature of the trifluoroacetyl group allows for its conversion into various other functional groups, making it a valuable starting point for creating libraries of novel fluorinated compounds for drug discovery programs.

Applications in Radiochemistry

Perhaps the most significant and well-documented role of scaffolds related to this compound is in the field of radiochemistry, particularly for Positron Emission Tomography (PET) imaging. PET is a highly sensitive, non-invasive molecular imaging technique that relies on the detection of positron-emitting radionuclides, such as fluorine-18 (B77423) and carbon-11 (B1219553). nih.gov

Precursor for Radiolabeled Prosthetic Groups (e.g., for PET imaging without biological results)

In PET radiopharmaceutical development, direct radiolabeling of large biomolecules can be challenging. Therefore, small molecules known as prosthetic groups are often radiolabeled first and then conjugated to the target biomolecule. acs.orgresearchgate.netnih.govnih.gov Activated esters of 6-[¹⁸F]fluoronicotinic acid have emerged as highly valuable prosthetic groups for this purpose. nih.govnih.govhelsinki.fi

The synthesis of these prosthetic groups often starts from a precursor that can be readily fluorinated with fluorine-18. For example, a trimethylammonium precursor can be reacted with [¹⁸F]fluoride to produce 6-[¹⁸F]fluoronicotinic acid, which is then activated, for instance, as a tetrafluorophenyl (TFP) ester. acs.org This activated, radiolabeled prosthetic group, [¹⁸F]F-Py-TFP, can then be efficiently conjugated to peptides and other biomolecules for PET imaging applications. acs.orgnih.gov The 6-fluoronicotinic acid scaffold is favored due to its convenient production and in vivo stability. nih.govhelsinki.fi

| Prosthetic Group Precursor | Radiolabeled Prosthetic Group | Application |

| N,N,N-trimethyl-5-(((2,3,5,6-tetrafluorophenyl)oxy)carbonyl)pyridin-2-aminium trifluoromethanesulfonate | 6-[¹⁸F]Fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) | Conjugation to biomolecules (e.g., peptides) for PET imaging. acs.orgnih.gov |

| 6-N,N,N-trimethylaminium nicotinic acid NHS ester triflate salt | 6-[¹⁸F]Fluoronicotinic acid N-hydroxysuccinimide ester (6-[¹⁸F]SFPy) | Automated synthesis of PET ligands for imaging receptors like CXCR4. mdpi.com |

Methods for Fluorine-18 and Carbon-11 Labeling of the Trifluoroacetyl Moiety

The direct radiolabeling of the trifluoroacetyl group itself, or more broadly the trifluoromethyl group, is a significant area of research for creating novel PET tracers.

Fluorine-18 Labeling: Fluorine-18 is a widely used radionuclide for PET due to its favorable decay characteristics. researchgate.net Methods have been developed for the [¹⁸F]-labeling of trifluoromethyl groups. One such approach involves a two-step defluorination/radiofluorination process, where a C-F bond in a trifluoromethyl group is selectively activated to formally substitute a fluorine-19 atom with a fluorine-18 atom. researchgate.net Another strategy involves the use of [¹⁸F]fluoroform, which can be converted into a reactive [¹⁸F]CuCF₃ species. This reagent can then be used to introduce the [¹⁸F]trifluoromethyl group onto aryl rings, for instance, by reacting with aryl(mesityl)iodonium salts. nih.gov

Carbon-11 Labeling: Carbon-11 is another key positron emitter, valued because carbon is a fundamental component of all organic molecules. nih.govmdpi.com The short half-life of carbon-11 (20.4 minutes) necessitates rapid labeling methods. mdpi.com A significant advancement in this area is the synthesis of [¹¹C]fluoroform from cyclotron-produced [¹¹C]methane. scholaris.ca This [¹¹C]fluoroform can then be converted to [¹¹C]CuCF₃, which serves as a versatile reagent for introducing the [¹¹C]trifluoromethyl group into a wide range of molecules, including arenes and heterocycles, under mild conditions. nih.gov This method allows for the synthesis of [¹¹C]trifluoromethylarenes with high chemoselectivity and functional group tolerance. nih.gov

| Isotope | Labeling Precursor/Reagent | Method |

| Fluorine-18 | [¹⁸F]Fluoride | Nucleophilic substitution on a defluorinated precursor. researchgate.net |

| [¹⁸F]Fluoroform -> [¹⁸F]CuCF₃ | Reaction with aryl(mesityl)iodonium salts. nih.gov | |

| Carbon-11 | [¹¹C]Methane -> [¹¹C]Fluoroform -> [¹¹C]CuCF₃ | Reaction with aryl(mesityl)iodonium salts. nih.govscholaris.ca |

Spectroscopic and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 6-(2,2,2-Trifluoroacetyl)nicotinic acid, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be instrumental in confirming its structure.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration of the signals for the protons on the pyridine (B92270) ring would confirm their relative positions. The proton ortho to the carboxylic acid group is expected to appear at the most downfield chemical shift due to the deshielding effects of the electron-withdrawing carboxylic acid and the ring nitrogen.

¹³C NMR spectroscopy would provide information on the number and types of carbon atoms in the molecule. The spectrum would be expected to show distinct signals for the carboxylic acid carbon, the carbonyl carbon of the trifluoroacetyl group, the carbons of the pyridine ring, and the carbon of the trifluoromethyl group.

Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy would be a crucial tool. It would be expected to show a singlet, as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift of this signal would be characteristic of the trifluoroacetyl group.

Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.9 | d | 1H | H-2 |

| ~8.4 | dd | 1H | H-4 |

| ~7.8 | d | 1H | H-5 |

Note: This data is predicted and may not represent actual experimental values.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (Carboxylic acid) |

| ~180 (q) | C=O (Ketone) |

| ~116 (q) | CF₃ |

| ~120-155 | Pyridine carbons |

Note: This data is predicted and may not represent actual experimental values. The carbonyl and trifluoromethyl carbons would appear as quartets due to coupling with the fluorine atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula of C₈H₄F₃NO₃. The molecular weight of this compound is 219.12 g/mol .

Electron ionization (EI) or electrospray ionization (ESI) techniques could be employed. The mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound. Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable structural information. Expected fragmentation would involve the loss of the trifluoromethyl group (-CF₃), the carboxyl group (-COOH), or carbon monoxide (-CO).

Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 219 | Molecular ion [M]⁺ |

| 174 | [M-COOH]⁺ |

| 150 | [M-CF₃]⁺ |

| 122 | [M-CF₃-CO]⁺ |

Note: This data is predicted and may not represent actual experimental values.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of bonds.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretches of both the carboxylic acid and the ketone, the C-F stretches of the trifluoromethyl group, and the C=C and C=N stretches of the pyridine ring.

Raman spectroscopy would also provide information about these vibrations. The symmetric vibrations and those of non-polar bonds often give rise to strong signals in Raman spectra, which can be weak or absent in IR spectra.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |

| ~1710 | C=O stretch (Carboxylic acid) |

| ~1690 | C=O stretch (Ketone) |

| ~1600, ~1470 | C=C and C=N stretches (Pyridine ring) |

| 1300-1100 | C-F stretches |

Note: This data is predicted and may not represent actual experimental values.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities or byproducts from a chemical reaction.

High-Performance Liquid Chromatography (HPLC) would be a suitable method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol) would likely provide good separation. The compound could be detected using a UV detector, likely at a wavelength around 260 nm, which is characteristic for pyridine derivatives. The purity would be determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after derivatization of the carboxylic acid group to a more volatile ester, to assess purity and identify any volatile impurities. The gas chromatogram would separate the components of the sample, and the mass spectrometer would provide mass spectra for each component, aiding in their identification.

Crystallographic Studies for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. This data is invaluable for understanding the compound's physical properties and its interactions with other molecules. To date, no public crystallographic data for this specific compound appears to be available.

Theoretical and Computational Investigations of 6 2,2,2 Trifluoroacetyl Nicotinic Acid

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic electronic properties of a molecule. These investigations would reveal the distribution of electrons and the nature of the chemical bonds within 6-(2,2,2-trifluoroacetyl)nicotinic acid.

Natural Bond Orbital (NBO) Analysis: NBO analysis would be used to interpret the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, aligning with classical Lewis structures. This method quantifies the electron density in these orbitals and analyzes charge transfer interactions (hyperconjugation) between filled donor orbitals and empty acceptor orbitals. For this compound, NBO analysis would elucidate the stability imparted by interactions such as those between the pyridine (B92270) ring's lone pair on the nitrogen and the antibonding orbitals of adjacent bonds, or the influence of the electron-withdrawing trifluoroacetyl and carboxylic acid groups on the aromatic system.

Mulliken Population Analysis: This analysis would be employed to calculate the partial atomic charges on each atom in the molecule. semanticscholar.org The distribution of these charges is crucial for understanding the molecule's polarity and electrostatic interactions. It is expected that the highly electronegative fluorine and oxygen atoms would carry significant negative charges, while the adjacent carbon atoms and the acidic proton would be electropositive.

Illustrative Data from Quantum Chemical Analyses: A typical output from these analyses would provide detailed numerical data. The following table illustrates the type of information that would be generated, not the actual calculated values for this specific molecule.

| Atom | Mulliken Charge (e) | Natural Charge (e) | Hybridization (NBO) |

| N (Pyridine) | Calculated Value | Calculated Value | sp1.89 |

| C (Carbonyl) | Calculated Value | Calculated Value | sp1.99 |

| O (Carboxyl) | Calculated Value | Calculated Value | sp2.34 |

| F (Fluoro) | Calculated Value | Calculated Value | sp3.51 |

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost for determining a wide range of molecular properties. jocpr.comelectrochemsci.org

Geometry Optimization: The first step in a DFT study is to find the molecule's most stable three-dimensional structure (its equilibrium geometry) by minimizing the energy. jocpr.com For this compound, this would provide precise bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations are performed. These calculations serve two purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the molecule's infrared (IR) and Raman spectra. jocpr.com

Frontier Molecular Orbitals (HOMO-LUMO): DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. jocpr.com A smaller gap generally suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electron donation (HOMO) and acceptance (LUMO).

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this molecule, negative potentials would be expected around the oxygen and nitrogen atoms, making them sites for electrophilic attack, while positive potentials would be located around the acidic hydrogen, indicating a site for nucleophilic attack. semanticscholar.orgresearchgate.net

Illustrative DFT-Calculated Properties: The table below shows the kind of molecular properties that would be calculated using DFT methods.

| Property | Predicted Value |

| Total Energy (Hartree) | Calculated Value |

| Dipole Moment (Debye) | Calculated Value |

| HOMO Energy (eV) | Calculated Value |

| LUMO Energy (eV) | Calculated Value |

| HOMO-LUMO Gap (eV) | Calculated Value |

Computational Prediction of Reactivity and Regioselectivity in Chemical Transformations

Computational methods can predict not only if a molecule will react but also where on the molecule the reaction is most likely to occur (regioselectivity). nih.govrsc.org

Fukui Functions: Derived from conceptual DFT, Fukui functions are powerful local reactivity descriptors. semanticscholar.orgmdpi.com They identify the sites within a molecule that are most susceptible to nucleophilic attack (where adding an electron causes the largest change in electron density), electrophilic attack (where removing an electron causes the largest change), and radical attack. researchgate.net For this compound, Fukui analysis would pinpoint which atoms on the pyridine ring or on the substituent groups are the most reactive centers.

Mechanistic Insights into Reactions Involving this compound

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain through experiments alone.

Transition State (TS) Searching: For a proposed reaction pathway, computational methods can locate the transition state—the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy barrier, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products. This confirms that the identified TS correctly connects the desired species and provides a detailed picture of the geometric changes that occur as the reaction progresses. For reactions involving this compound, such as esterification of the carboxylic acid or nucleophilic addition to the ketone, these calculations would clarify the step-by-step process of bond formation and breakage.

Conformational Analysis and Energy Landscape Studies

Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements called conformers.

Potential Energy Surface (PES) Scan: A PES scan is performed by systematically rotating one or more dihedral angles (for this molecule, the bonds connecting the ring to the substituents) and calculating the energy at each step. mdpi.comresearchgate.net This process maps out the energy landscape, revealing the low-energy valleys corresponding to stable conformers and the energy barriers that separate them. researchgate.netmdpi.com The results would show the preferred orientation of the carboxylic acid and trifluoroacetyl groups relative to the pyridine ring.

Boltzmann Distribution: The relative energies of the different stable conformers can be used to calculate their expected population distribution at a given temperature using the Boltzmann equation. This helps to determine which conformer is most likely to be present and participate in chemical reactions under specific conditions.

Illustrative Conformational Energy Data: This table exemplifies the output of a conformational analysis, showing the relative energies of different conformers.

| Conformer ID | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| Conf-1 | Calculated Value | Calculated Value | 0.00 (Global Minimum) |

| Conf-2 | Calculated Value | Calculated Value | Calculated Value |

| Conf-3 | Calculated Value | Calculated Value | Calculated Value |

Future Research Directions and Synthetic Challenges

Development of Novel and More Efficient Synthetic Routes

The synthesis of polyfunctionalized pyridines can be a significant challenge. researchgate.netnih.gov Traditional methods may involve multiple steps, harsh reaction conditions, and result in modest yields. For a compound like 6-(2,2,2-trifluoroacetyl)nicotinic acid, future research will undoubtedly focus on developing more streamlined and efficient synthetic strategies.

Current approaches to analogous structures, such as 6-(trifluoromethyl)nicotinic acid, often begin with pre-functionalized precursors like 2-chloro-6-(trifluoromethyl)nicotinic acid. chemicalbook.com A key challenge is the selective introduction of the trifluoroacetyl group, which is distinct from the more commonly studied trifluoromethyl group.

Future synthetic explorations could pivot towards modern catalytic methods. Transition-metal-catalyzed C-H activation presents a powerful tool for the direct functionalization of pyridine (B92270) rings, potentially offering a more atom-economical route. researchgate.net For instance, Rh(III)-catalyzed approaches have been successful in preparing other multi-substituted fluorinated pyridines. nih.gov Furthermore, multicomponent reactions, which allow for the construction of complex molecules in a single step from simple starting materials, represent another promising avenue for creating the substituted pyridine core efficiently. nih.govresearchgate.netnih.govresearchgate.net

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Classical Multi-step Synthesis | Utilizes well-established reactions. | Often requires harsh conditions, multiple steps, and can have low overall yield. nih.govresearchgate.net |

| C-H Activation/Functionalization | High atom economy, direct installation of functional groups. researchgate.net | Achieving high regioselectivity on the electron-deficient pyridine ring. |

| Multicomponent Reactions | High efficiency, builds molecular complexity rapidly, eco-friendly. nih.gov | Identification of suitable starting materials and catalysts for the specific target. |

| Cycloaddition Reactions | Provides access to highly substituted pyridines. nih.gov | Synthesis of the required fluorinated precursors for the cycloaddition. |

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The unique arrangement of functional groups in this compound dictates a complex reactivity profile that is ripe for exploration. The electron-deficient nature of the pyridine ring, further amplified by the strongly electron-withdrawing trifluoroacetyl and carboxylic acid groups, presents both challenges and opportunities for chemical transformations.

The trifluoroacetyl group itself is a versatile handle for further derivatization. Its carbonyl group can undergo a range of reactions, including:

Reduction to form the corresponding alcohol, which could be a precursor for further substitution or elimination reactions.

Nucleophilic addition to create a variety of functionalized tertiary alcohols.

Formation of hydrates and hemiketals , which can influence the compound's physical and biological properties.

Condensation reactions to form imines or other related structures.

Simultaneously, the carboxylic acid group can be converted into esters, amides, or acid halides, providing a gateway to a vast library of derivatives. The interplay between the three functional groups—the pyridine nitrogen, the carboxylic acid, and the trifluoroacetyl ketone—could lead to novel intramolecular cyclization reactions, yielding complex heterocyclic scaffolds. The protonation of the pyridine nitrogen with acids like trifluoroacetic acid can significantly alter the electronic properties and reactivity of the entire molecule. rsc.org Understanding and controlling the regioselectivity of reactions on the pyridine ring, a persistent challenge in pyridine chemistry, will be crucial for unlocking its full synthetic potential. researchgate.netuni-muenster.de

Integration into Automated and High-Throughput Synthesis Platforms

Modern drug discovery and materials science rely heavily on the rapid synthesis and screening of large libraries of compounds. Automated synthesis platforms are essential tools in this endeavor, offering increased speed, efficiency, and reproducibility while minimizing human error. merckmillipore.comucla.edu Integrating the synthesis of this compound and its derivatives into such platforms is a key direction for future research.

Flow chemistry, where reactions are performed in continuous-flow reactors, is particularly well-suited for automation and scalability. fu-berlin.deurv.cat A flow-based synthesis could allow for safer handling of potentially hazardous reagents and better control over reaction parameters. The modular nature of these platforms allows for the sequential combination of different reaction steps, making multi-step syntheses more manageable. fu-berlin.de

The concept of using pre-filled reagent cartridges or capsules for specific chemical transformations (e.g., amide coupling, reduction, fluorination) can be applied to a synthetic sequence starting from this compound. merckmillipore.comresearchgate.net This would enable the automated, parallel synthesis of a diverse library of derivatives, where the core structure is systematically modified at the carboxylic acid or trifluoroacetyl position. Such libraries are invaluable for structure-activity relationship (SAR) studies in medicinal chemistry. researchgate.netresearchgate.net

Sustainable Synthesis Approaches and Green Chemistry Innovations

The chemical industry is increasingly shifting towards more environmentally benign processes. ijarsct.co.in The synthesis of complex molecules like this compound provides a fertile ground for the application of green chemistry principles. Traditional industrial syntheses of bulk chemicals like nicotinic acid often involve harsh conditions and produce significant waste, such as nitrous oxide, a potent greenhouse gas. nih.govresearchgate.net

Future synthetic routes should aim to minimize environmental impact by incorporating several key strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or solvent-free conditions. researchgate.netnih.gov

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste. This includes biocatalysis, using enzymes like nitrilases, which have shown high efficiency in producing nicotinic acid from 3-cyanopyridine (B1664610) under mild conditions. frontiersin.orgmdpi.com

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption. nih.gov

PFAS-Free Fluorination: The introduction of fluorine-containing groups is crucial, but traditional methods can rely on per- and polyfluoroalkyl substances (PFAS), which are environmentally persistent. Recent innovations in PFAS-free synthesis, for example using safer fluorine sources like caesium fluoride (B91410) in flow chemistry systems, offer a more sustainable path for producing fluorinated pharmaceuticals and agrochemicals. urv.catsciencedaily.comuva.nl

| Green Chemistry Principle | Application to Synthesis | Potential Benefit |

| Atom Economy | Favoring multicomponent and addition reactions over substitutions. | Maximizes incorporation of starting materials into the final product, reducing waste. |

| Safer Solvents & Reagents | Using water, ethanol, or solvent-free systems; avoiding toxic reagents. researchgate.net | Reduces environmental impact and improves operational safety. |

| Energy Efficiency | Employing microwave or ultrasonic irradiation. nih.govnih.gov | Lower energy consumption and faster reaction times. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials. | Reduces reliance on petrochemicals. |

| Catalysis | Utilizing enzymatic (biocatalysis) or metallic/organic catalysts. frontiersin.org | High selectivity, mild reaction conditions, and reduced waste. |

Potential for Diverse Chemical Applications Beyond Current Scope

While specific applications for this compound have not been extensively documented, its structural motifs are present in a wide range of biologically active molecules and functional materials. The incorporation of fluorine, particularly trifluoromethyl or related groups, is a well-established strategy in drug design to enhance properties like metabolic stability, bioavailability, and binding affinity. rroij.comnih.gov

Based on the known activities of related nicotinic acid and fluorinated pyridine derivatives, future research could explore the potential of this compound in several areas:

Medicinal Chemistry: Nicotinic acid derivatives have been investigated for a plethora of therapeutic uses, including as anti-inflammatory, anticancer, and antimicrobial agents. nih.govnih.govresearchgate.net The trifluoromethyl group is a key component in many pharmaceuticals. chemicalbook.comnih.gov Therefore, derivatives of this compound could be synthesized and screened for a wide range of biological activities, such as kinase inhibition or as dual inhibitors for targets like HIV reverse transcriptase. mdpi.com

Agrochemicals: The pyridine core is a privileged scaffold in many pesticides and herbicides. chemicalbook.com The unique electronic properties conferred by the trifluoroacetyl group could lead to the development of new agrochemicals with enhanced potency or novel modes of action.

Materials Science: Pyridine-containing molecules are used as ligands in coordination chemistry and as building blocks for functional organic materials with specific electronic or optical properties. rsc.org The trifluoroacetyl group can be used to fine-tune these properties, opening avenues for applications in sensors, catalysts, or electronic devices.

The exploration of these potential applications will be driven by the synthetic advancements discussed previously, particularly the ability to generate diverse libraries of derivatives for high-throughput screening.

Q & A

Q. What steps can mitigate variability in synthetic yields during scale-up?

- Methodological Answer : Batch-to-batch variability often stems from impurities in starting materials (e.g., nicotinic acid derivatives) or inconsistent reaction quenching. Implementing Quality-by-Design (QbD) principles, such as Design of Experiments (DoE) to optimize parameters like temperature and reagent ratios, ensures robustness .

Integration with Broader Research Frameworks

Q. How can studies on this compound contribute to theoretical frameworks in organofluorine chemistry?

Q. What methodological innovations are needed to improve the detection of trifluoroacetyl degradation products in environmental samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.